molecular formula C15H15BrN2O2 B184741 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde CAS No. 434299-46-4

5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B184741
M. Wt: 335.2 g/mol
InChI Key: MGPAZXISZRGLIT-UHFFFAOYSA-N
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Description

“5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C15H15BrN2O2 . It is a structure that includes an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Molecular Structure and Interactions

One study focused on the condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde to form a specific indole derivative. This research detailed the characterization of the resulting compound through spectroscopic, thermal tools, and X-ray crystallography. The study also explored the molecule's electronic spectra, molecular orbital energy levels, and thermal stability, revealing its good thermal stability up to 215°C (Barakat et al., 2017).

Synthesis of Indole Derivatives

Another application in scientific research involves the synthesis of indole derivatives. For instance, a process was described for preparing 3,3-dibromo-1,3-dihydroindol-2-ones, serving as precursors for Indole-2,3-diones, through a reaction involving indole-3-carbaldehyde. This synthesis route highlights the compound's role in generating structurally complex indole derivatives (Parrick et al., 1989).

Crystallography and Hydrogen Bonding

Research on 5-bromo-1H-indole-3-carbaldehyde 3-methoxy­benzoyl­hydrazone emphasized its crystallographic features, where molecules are paired by aminocarbonyl hydrogen bonds, forming ribbons linked by further hydrogen bonds. This study sheds light on the molecular arrangement and interactions critical for understanding the compound's structural properties (Ali et al., 2005).

Antimicrobial Activity

Further, the synthesis and evaluation of new indole semicarbazones from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde have been documented, revealing some derivatives' potent antifungal activity against C. albicans and C. rugosa. This study illustrates the compound's potential in developing antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, extending studies with such compounds in medicinal chemistry could lead to the development of new promising drugs in the future .

properties

IUPAC Name

5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c16-12-3-4-14-13(7-12)11(10-19)8-18(14)9-15(20)17-5-1-2-6-17/h3-4,7-8,10H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPAZXISZRGLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355526
Record name 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde

CAS RN

434299-46-4
Record name 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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